![molecular formula C14H17NO3 B2867681 N-([2,2'-联呋喃]-5-基甲基)叔丁酰胺 CAS No. 2034489-90-0](/img/structure/B2867681.png)

N-([2,2'-联呋喃]-5-基甲基)叔丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

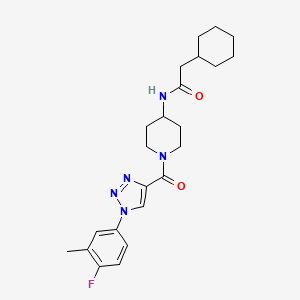

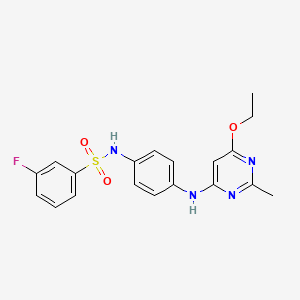

The compound “N-([2,2’-bifuran]-5-ylmethyl)pivalamide” is a complex organic molecule. It seems to contain a bifuran moiety, which is a type of aromatic compound consisting of two furan rings . It also contains a pivalamide group, which is an amide derived from pivalic acid .

Molecular Structure Analysis

The molecular structure of “N-([2,2’-bifuran]-5-ylmethyl)pivalamide” would likely be complex due to the presence of the bifuran and pivalamide moieties . The bifuran moiety would likely contribute to the aromaticity of the molecule, while the pivalamide group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of “N-([2,2’-bifuran]-5-ylmethyl)pivalamide” would likely be influenced by the bifuran and pivalamide groups . The bifuran moiety could potentially undergo electrophilic aromatic substitution reactions, while the pivalamide group could potentially participate in reactions involving the carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-([2,2’-bifuran]-5-ylmethyl)pivalamide” would be influenced by its molecular structure . For instance, the presence of the bifuran moiety could potentially increase its aromaticity and stability, while the pivalamide group could influence its solubility and reactivity .科学研究应用

锂化的控制和位点

Smith 等人 (2013) 关于 N-(吡啶-3-基甲基)叔丁酰胺和相关化合物锂化的研究揭示了区域选择性锂化过程的见解,这对于合成药物和材料科学研究中的取代衍生物至关重要。该过程能够将官能团引入分子的特定位置,从而促进合成复杂分子以用于各种应用 (Smith 等人,2013)。

代谢和血红蛋白加合物形成

Fennell 等人 (2005) 对丙烯酰胺代谢的研究提供了对某些化合物在人体中代谢方式的基本了解,这可适用于研究 N-([2,2'-联呋喃]-5-基甲基)叔丁酰胺的代谢。了解代谢途径和血红蛋白加合物形成对于评估化学品的潜在毒理作用和开发更安全的药物和化学品至关重要 (Fennell 等人,2005)。

代谢物鉴定

Song 等人 (2014) 对 N-(5-苯甲酰基-2-(4-(2-甲氧基苯基)哌嗪-1-基)噻唑-4-基)叔丁酰胺代谢物的鉴定展示了高分辨率/高精度串联质谱在鉴定代谢途径中的应用。此类技术可应用于 N-([2,2'-联呋喃]-5-基甲基)叔丁酰胺以了解其代谢,有助于开发安全性更高的药物和化学品 (Song 等人,2014)。

高性能聚合物

Hasegawa 等人 (1999) 探索了不对称联苯型聚酰亚胺的动态力学性能,这与具有特定机械和热性能的材料的开发相关。这项研究可以启发对 N-([2,2'-联呋喃]-5-基甲基)叔丁酰胺或其衍生物的聚合物应用进行研究,特别是在电子、航空航天和汽车工业领域 (Hasegawa 等人,1999)。

催化和化学反应

Ichikawa 等人 (2019) 关于 1,2-二胺衍生物区域和对映选择性合成的研究展示了催化在实现选择性化学反应中的重要性。此类催化过程可应用于 N-([2,2'-联呋喃]-5-基甲基)叔丁酰胺的合成和功能化,从而能够为制药和化学工业创造具有所需立体化学的化合物 (Ichikawa 等人,2019)。

作用机制

安全和危害

属性

IUPAC Name |

N-[[5-(furan-2-yl)furan-2-yl]methyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)13(16)15-9-10-6-7-12(18-10)11-5-4-8-17-11/h4-8H,9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXYCQBESZICBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CC=C(O1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-{[5-Tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B2867601.png)

![2-{5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride](/img/structure/B2867604.png)

![2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2867606.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2867614.png)

![(Z)-2-Cyano-N-(2,4-dimethylphenyl)-N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2867617.png)